4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 929471-67-0
Cat. No.: VC11943867
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929471-67-0 |
|---|---|
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C25H21NO5/c1-15-21-12-9-18(26-25(28)16-7-10-19(29-2)11-8-16)14-22(21)31-24(15)23(27)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | GJNHZDKYKFCDBE-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)OC |
Introduction
Structural Features
The compound contains several key structural elements:
-
Benzamide Group: This functional group is common in many bioactive molecules and suggests potential for binding to specific receptors or enzymes.
-
Methoxy Groups: These are known for their ability to influence the biological activity of compounds, potentially affecting their interaction with biological targets.
-
Benzofuran Moiety: This unit contributes to the compound's chemical properties and biological activities, often associated with anti-inflammatory and anticancer research.
Biological Activities
Compounds with similar structures, such as those containing benzofuran and benzamide moieties, are often investigated for their potential in medicinal chemistry. They may exhibit activities such as:
-
Anticancer Properties: Through interaction with specific molecular targets involved in cancer cell proliferation.
-
Anti-inflammatory Effects: By modulating pathways related to inflammation.
-
Antimicrobial Activities: Some benzofuran derivatives have shown efficacy against bacteria and fungi.
Potential Applications
Given its structural features, 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide could be explored for applications in:
-
Pharmaceutical Development: As a potential lead compound for drug development.
-
Materials Science: The aromatic rings and conjugated system may offer optical or electronic properties useful in novel materials.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | Contains methoxy groups and a benzamide structure | Potential aromatase inhibition properties |
| N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide | Features a furan moiety and amide group | Investigated for anti-inflammatory and anticancer activities |
| 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | Includes a benzamide group and methoxy substituents | Potential for diverse biological activities due to structural complexity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume